CYP51-IN-12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

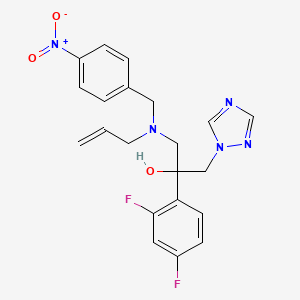

2-(2,4-difluorophenyl)-1-[(4-nitrophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N5O3/c1-2-9-26(11-16-3-6-18(7-4-16)28(30)31)12-21(29,13-27-15-24-14-25-27)19-8-5-17(22)10-20(19)23/h2-8,10,14-15,29H,1,9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMWGFNRTRITGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655276 | |

| Record name | 2-(2,4-Difluorophenyl)-1-{[(4-nitrophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155361-10-6 | |

| Record name | 2-(2,4-Difluorophenyl)-1-{[(4-nitrophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CYP51-IN-12 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of VNI, a Potent CYP51 Inhibitor

Introduction

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway, conserved across fungi, protozoa, plants, and animals.[1] In fungi and protozoa, this pathway leads to the production of ergosterol (B1671047), an essential component for maintaining the integrity and fluidity of their cell membranes.[2] The critical role of CYP51 in these organisms has made it a primary target for the development of antimicrobial agents, most notably azole antifungals.[1]

This guide provides a detailed examination of the mechanism of action of N-[(1R)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, known as VNI. VNI is an experimental, potent, and specific inhibitor of protozoan CYP51, particularly that of Trypanosoma cruzi, the causative agent of Chagas disease.[3][4] VNI serves as an exemplary case study to understand the molecular interactions, cellular consequences, and experimental evaluation of this important class of enzyme inhibitors.

Core Mechanism of Action

The primary mechanism of action of VNI is the direct inhibition of the CYP51 enzyme. This inhibition occurs through a high-affinity interaction within the enzyme's active site, effectively blocking its catalytic function. The key molecular interactions are:

-

Heme Coordination: VNI, like other azole-based inhibitors, possesses an imidazole (B134444) ring. The nitrogen atom (N3) of this ring coordinates directly to the heme iron atom located at the core of the CYP51 active site.[5][6] This coordination prevents the binding and activation of molecular oxygen, a critical step for the monooxygenase activity of the enzyme.[5]

-

Active Site Occupancy: Beyond the heme coordination, the non-ligated portion of the VNI molecule forms multiple van der Waals and hydrophobic interactions with the amino acid residues lining the CYP51 active site.[5][7] The specific conformation of VNI allows it to fit snugly within the binding cavity, displacing the natural substrate, lanosterol (B1674476) (or its derivatives).[6] The structure of VNI, with its distinct arms, occupies both the substrate access channel and deeper hydrophobic pockets of the active site, contributing to its high potency.[6]

By blocking the active site, VNI prevents CYP51 from catalyzing the oxidative removal of the 14α-methyl group from sterol precursors. This enzymatic step is essential for the synthesis of mature ergosterol.[2]

Cellular and Physiological Consequences

The inhibition of CYP51 by VNI triggers a cascade of detrimental downstream effects within the parasite:

-

Disruption of Ergosterol Biosynthesis: The most immediate consequence is the cessation of ergosterol production. This depletes the parasite's supply of a vital membrane component.[8]

-

Accumulation of Toxic Precursors: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as eburicol.[8] The integration of these abnormal sterols into the parasite's membranes disrupts their physicochemical properties, leading to increased permeability and loss of structural integrity.[5]

-

Ultrastructural Damage: Treatment with VNI induces profound morphological changes in T. cruzi. Transmission electron microscopy has revealed significant damage to the Golgi apparatus and endoplasmic reticulum. A characteristic feature of VNI's effect is the formation of membrane blebs on the parasite's surface, indicative of an autophagic phenotype and severe cellular stress.[3]

-

Parasite Death: The combination of ergosterol depletion, accumulation of toxic sterols, and widespread membrane damage ultimately leads to the arrest of cell growth and parasite death.[8] VNI is effective against multiple life stages of T. cruzi, including the intracellular amastigote form, which is responsible for the chronic stage of Chagas disease.[5][8]

Quantitative Data

The efficacy of VNI and its derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize key data points from the literature.

Table 1: In Vitro Activity of VNI and Derivative VNI/VNF against Trypanosoma cruzi [5][9]

| Compound | T. cruzi Strain | Parasite Form | EC50 (µM) |

| VNI | Y | Bloodstream Trypomastigotes | 11 |

| Y & Colombiana | Culture-Derived Trypomastigotes | ~3.0 | |

| Y | Intracellular Amastigotes | 0.9 ± 0.2 | |

| VNI/VNF | Y | Bloodstream Trypomastigotes | 32 |

Table 2: Cytotoxicity and Selectivity Index [5]

| Compound | Cell Type | Assay Duration | LC50 / EC50 (µM) | Selectivity Index (SI) |

| VNI | Cardiac Cells | 24 h | 200 | >222 |

| Cardiac Cells | 48 h | 50 | 55 | |

| VNI/VNF | Cardiac Cells | 48 h | 150 | 170 |

Table 3: In Vivo Efficacy of VNI in Murine Models of Chagas Disease [4][5]

| T. cruzi Strain | Treatment Regimen | Outcome |

| Tulahuen | 25 mg/kg for 30 days | 100% cure in acute and chronic models |

| Y & Colombiana | 25 mg/kg twice daily | Significant reduction in parasitemia, 100% survival |

Experimental Protocols

The characterization of VNI's mechanism of action relies on a suite of established experimental methodologies.

In Vitro Antiparasitic Activity Assay

-

Objective: To determine the concentration of the inhibitor required to reduce parasite viability by 50% (EC50).

-

Methodology:

-

Parasite Culture: T. cruzi trypomastigotes are harvested from cell culture or infected mice. Intracellular amastigote assays use infected host cells (e.g., cardiac myocytes).

-

Compound Dilution: VNI is serially diluted in an appropriate solvent and added to the parasite or infected cell cultures in 96-well plates.

-

Incubation: Plates are incubated at 37°C for a defined period (e.g., 24-48 hours).

-

Viability Assessment: Parasite viability is assessed. For motile trypomastigotes, this can be done by direct counting using a hemocytometer. For intracellular amastigotes, host cells are fixed, stained (e.g., with Giemsa), and the number of infected cells or amastigotes per cell is counted microscopically.

-

Data Analysis: The percentage of parasite reduction is plotted against the inhibitor concentration, and the EC50 value is calculated using a dose-response curve fit.[5]

-

Transmission Electron Microscopy (TEM)

-

Objective: To visualize the ultrastructural changes in the parasite upon treatment with the inhibitor.

-

Methodology:

-

Treatment: T. cruzi parasites are incubated with a specific concentration of VNI (e.g., 1 µM) for a set time.

-

Fixation: Parasites are pelleted and fixed, typically with a solution of glutaraldehyde (B144438) and paraformaldehyde.

-

Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, dehydrated through an ethanol (B145695) series, and embedded in resin.

-

Sectioning and Imaging: Ultrathin sections are cut, placed on copper grids, stained with uranyl acetate (B1210297) and lead citrate, and examined with a transmission electron microscope.[3]

-

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of the compound.

-

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Exposure: The bacterial strains are exposed to various concentrations of VNI, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation and Counting: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

-

Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential. VNI was found to have no mutagenic potential at concentrations up to 3.5 µM.[3]

-

Visualizations

Ergosterol Biosynthesis Pathway and VNI Inhibition

Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of CYP51 by VNI.

Experimental Workflow for VNI Evaluation

Caption: A typical experimental workflow for characterizing a CYP51 inhibitor like VNI.

Logical Flow of VNI's Mechanism of Action

Caption: Cause-and-effect diagram illustrating VNI's mechanism of action from molecular binding to cell death.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 3. In vitro and in vivo studies of the antiparasitic activity of sterol 14α-demethylase (CYP51) inhibitor VNI against drug-resistant strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Target of CYP51 Inhibitors: A Technical Guide

Disclaimer: Extensive searches for a specific compound designated "CYP51-IN-12" did not yield any publicly available information. It is possible that this is an internal, unpublished, or alternative name for a known compound. This guide, therefore, provides a comprehensive overview of the biological target of CYP51 inhibitors, using well-characterized examples to illustrate the core principles, quantitative data, and experimental methodologies relevant to this class of molecules.

Introduction

The primary biological target of the CYP51 inhibitor class is Sterol 14α-demethylase , a crucial enzyme in the biosynthesis of sterols.[1][2][3] This enzyme, belonging to the cytochrome P450 superfamily and designated as CYP51 , is highly conserved across biological kingdoms, including fungi, protozoa, plants, and mammals.[1][2] In fungi, CYP51 is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that regulates fluidity and permeability.[2] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic 14α-methylated sterol precursors and ultimately compromising fungal cell membrane integrity and function, resulting in fungistatic or fungicidal activity.[4][5] Due to its essential role in pathogenic microorganisms, CYP51 is a major target for the development of antifungal and antiparasitic drugs.[1][3]

Quantitative Data on CYP51 Inhibition

The potency of CYP51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Kd). The following tables summarize representative quantitative data for well-studied CYP51 inhibitors against CYP51 from various species.

Table 1: IC50 Values of Representative Azole Antifungals against Fungal and Human CYP51

| Compound | Target Organism | CYP51 Isoform | IC50 (µM) | Reference |

| Voriconazole (B182144) | Aspergillus fumigatus | AfCYP51A | < 0.25 | [4] |

| Voriconazole | Aspergillus fumigatus | AfCYP51B | < 0.25 | [4] |

| Voriconazole | Homo sapiens | HsCYP51 | 112 | [4] |

| Isavuconazole | Aspergillus fumigatus | AfCYP51A/B | ~0.22 - 0.45 | [4] |

| Isavuconazole | Homo sapiens | HsCYP51 | 25 | [4] |

| Fluconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [6] |

| Itraconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [6] |

| Ketoconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [6] |

| Ketoconazole | Trypanosoma cruzi | TcCYPE51 | 0.014 | [7][8] |

| Posaconazole | Trypanosoma cruzi | TcCYPE51 | 0.048 | [7][8] |

Table 2: Binding Affinity (Kd) of Azole Antifungals for Fungal and Human CYP51

| Compound | Target Organism | CYP51 Isoform | Kd (nM) | Reference |

| Clotrimazole | Candida albicans | CaCYP51 | 42 - 131 | [9] |

| Itraconazole | Candida albicans | CaCYP51 | 42 - 131 | [9] |

| Ketoconazole | Candida albicans | CaCYP51 | 42 - 131 | [9] |

| Fluconazole | Homo sapiens | HsCYP51 | ~30,500 | [9] |

| Voriconazole | Homo sapiens | HsCYP51 | ~2,300 | [9] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of CYP51 inhibitors does not involve a classical signaling pathway but rather the direct inhibition of a key metabolic enzyme. The ergosterol biosynthesis pathway is a multi-step process, and CYP51 catalyzes a critical demethylation step.

Caption: Inhibition of CYP51 in the ergosterol biosynthesis pathway.

Experimental Protocols

The determination of CYP51 inhibition involves several key experimental procedures.

Recombinant CYP51 Expression and Purification

Objective: To obtain a sufficient quantity of pure and active CYP51 enzyme for in vitro assays.

Methodology:

-

Gene Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans or Homo sapiens) is cloned into an appropriate expression vector, often with a tag (e.g., His-tag) to facilitate purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli. The cells are cultured under optimal conditions to induce protein expression.

-

Cell Lysis and Solubilization: The cells are harvested and lysed. Since CYP51 is a membrane-bound protein, detergents are used to solubilize the membrane fraction and extract the enzyme.

-

Purification: The solubilized protein is purified using chromatographic techniques. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common first step, followed by other methods like ion exchange and size-exclusion chromatography to achieve high purity.

-

Characterization: The purity and concentration of the enzyme are determined by SDS-PAGE and spectrophotometry (CO-difference spectrum for P450 enzymes).[10]

CYP51 Reconstitution and Activity Assay

Objective: To measure the catalytic activity of CYP51 and the inhibitory effect of test compounds.

Methodology:

-

Reconstitution: The purified CYP51 is reconstituted in a reaction mixture containing its redox partner, NADPH-cytochrome P450 reductase (CPR), and lipids (e.g., dilauroylphosphatidylcholine) to mimic a membrane environment.[10]

-

Reaction Mixture: The standard reaction mixture includes the reconstituted CYP51, CPR, a NADPH regenerating system (e.g., isocitrate and isocitrate dehydrogenase), and the CYP51 substrate (e.g., lanosterol).[10]

-

Inhibition Assay: The test inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 37°C). The reaction is stopped after a specific time by adding a solvent to extract the sterols.

-

Product Analysis: The sterol extract is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the substrate and the demethylated product.

-

IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.[6][10]

References

- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 3. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal - Wikipedia [en.wikipedia.org]

- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Preliminary Biological Activity of CYP51 Inhibitors: A Technical Guide Featuring Oteseconazole (VT-1161) as a Case Study

Disclaimer: Publicly available scientific literature lacks specific biological activity data for the compound designated CYP51-IN-12. To fulfill the core requirements of this technical guide, the well-characterized, next-generation CYP51 inhibitor, Oteseconazole (formerly VT-1161), will be used as a representative example. The data and methodologies presented herein are based on published studies of Oteseconazole and serve to illustrate the standard assessments and biological context for a potent and selective inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51).

This guide provides an in-depth overview of the preliminary biological activity of a selective CYP51 inhibitor, tailored for researchers, scientists, and drug development professionals. It covers the mechanism of action, quantitative antifungal activity, and detailed experimental protocols.

Mechanism of Action: Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4]

Oteseconazole and other azole/tetrazole-based inhibitors function by targeting the heme iron within the active site of the fungal CYP51 enzyme.[1][3] This binding event blocks the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.[1][3][4] The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth and, in some cases, cell death.[1][4]

Oteseconazole was specifically designed for high selectivity towards fungal CYP51 over human CYP enzymes, which is a significant advantage in reducing off-target effects and potential drug-drug interactions.[5][6][7][8] It has been shown to bind at least 2,200-fold more tightly to fungal CYP51 than to its human counterpart.[8]

dot

Caption: Mechanism of action for Oteseconazole (VT-1161).

Quantitative Data: In Vitro Antifungal Activity

The in vitro potency of a CYP51 inhibitor is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. Oteseconazole has demonstrated potent activity against a broad range of fungal pathogens, including strains resistant to other azole antifungals like fluconazole.[2][6][7]

Table 1: Comparative In Vitro Activity of Oteseconazole (VT-1161) and Fluconazole against Candida Species

| Organism | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | Oteseconazole | 10 (FLC-R) | ≤0.015 - 0.12 | ≤0.015 | 0.12 |

| Fluconazole | 10 (FLC-R) | 8 - >64 | 8 | 64 | |

| Candida spp. | Oteseconazole | - | <0.015 - 2 | - | <0.015 |

| Candida albicans | Oteseconazole | - | - | 2 | - |

| Klebsiella pneumoniae | Oteseconazole | - | - | 0.5 | - |

| Staphylococcus aureus | Oteseconazole | - | - | 0.5 | - |

Data compiled from multiple sources.[2][6] FLC-R denotes fluconazole-resistant isolates.

Table 2: In Vitro Activity of Oteseconazole (VT-1161) against Cryptococcus Species

| Organism | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

| Cryptococcus spp. | Oteseconazole | - | - | 0.024 |

| C. neoformans (FLC-R) | Oteseconazole | 7 | 0.031 - 0.5 | - |

Data compiled from published studies.[9] FLC-R denotes fluconazole-resistant isolates.

Experimental Protocols

The following section details the standard methodology for determining the in vitro antifungal susceptibility of a CYP51 inhibitor.

This protocol is a standardized method for testing the susceptibility of yeasts to antifungal agents.[5][9]

a. Materials and Reagents:

-

Test compound (e.g., Oteseconazole) dissolved in an appropriate solvent (e.g., DMSO).

-

Fungal isolates (e.g., Candida albicans).

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.

-

Sabouraud Dextrose Agar (SDA) plates.

-

Sterile saline (0.85%).

-

0.5 McFarland standard.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

b. Assay Procedure:

-

Inoculum Preparation:

-

Fungal isolates are cultured on SDA plates at 35°C for 24-48 hours.[9]

-

Select several distinct colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[9]

-

This stock inoculum is then diluted in RPMI 1640 medium to achieve a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the test compound in RPMI 1640 medium directly in the 96-well microtiter plates.

-

The final concentration range should be appropriate to determine the MIC (e.g., for Oteseconazole, a range from 0.001 to 4 µg/mL might be used).[5]

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control.

-

Growth inhibition can be assessed visually or by using a microplate reader to measure optical density.

-

dot

Caption: General workflow for MIC determination.

Summary and Conclusion

The preliminary biological assessment of a novel CYP51 inhibitor involves a multifaceted approach, beginning with the confirmation of its mechanism of action and followed by a quantitative evaluation of its antifungal potency. As exemplified by Oteseconazole (VT-1161), a successful inhibitor demonstrates potent activity against a wide range of fungal pathogens, including clinically relevant resistant strains. The high selectivity for the fungal enzyme over its human homolog is a critical feature that predicts a favorable safety profile. The standardized experimental protocols, such as the CLSI-guided broth microdilution assay, are essential for generating reproducible and comparable data that can guide further preclinical and clinical development. While specific data for this compound is not publicly available, the principles and methodologies described in this guide provide a robust framework for its evaluation.

References

- 1. Exploring New Antifungal Agents for the Treatment of Candida Infections in the Era of Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. researchgate.net [researchgate.net]

- 3. Oteseconazole | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. VT-1161—A Tetrazole for Management of Mono- and Dual-Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

Structural Analysis of CYP51-IN-12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYP51-IN-12, a novel investigational compound, has been identified as a potent inhibitor of cytochrome P450 family 51 (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. This technical guide provides a summary of the currently available data on this compound and outlines general methodologies for the structural and functional characterization of such inhibitors. Due to the limited public availability of in-depth structural analysis data for this compound, this document also presents generalized experimental workflows and signaling pathways relevant to its presumed mechanism of action as a fluconazole (B54011) analog.

Introduction to this compound

This compound, also known as CYP51-IN-2 (compound 1l), is classified as an analog of fluconazole, a well-established antifungal agent.[1][2] Its chemical formula is C21H21F2N5O3, and its CAS number is 1155361-10-6.[1] Like other azole antifungals, this compound is presumed to exert its therapeutic effect by inhibiting the fungal CYP51 enzyme, thereby disrupting the integrity of the fungal cell membrane.

Quantitative Data

Currently, the publicly available quantitative data for this compound is limited to its antifungal activity against specific fungal species. The Minimum Inhibitory Concentration (MIC) required to inhibit 80% of the growth (MIC80) has been reported as follows:

| Fungal Species | MIC80 (ng/mL) |

| Microsporum gypseum | 15.6[3] |

| Candida albicans | 15.6[3][4] |

Presumed Mechanism of Action and Signaling Pathway

As a fluconazole analog, this compound is expected to inhibit the ergosterol biosynthesis pathway by binding to the heme iron of the CYP51 enzyme. This prevents the demethylation of lanosterol, a crucial step in the production of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately compromises the structural integrity and function of the fungal cell membrane.

General Experimental Protocols for Structural Analysis of a Novel CYP51 Inhibitor

While specific experimental protocols for this compound are not publicly available, the following represents a standard workflow for the structural and functional characterization of a novel CYP51 inhibitor.

Protein Expression and Purification

Recombinant fungal CYP51 is typically overexpressed in Escherichia coli and purified using a combination of affinity and size-exclusion chromatography. The purity and concentration of the protein are assessed by SDS-PAGE and UV-Vis spectroscopy.

In Vitro Inhibition Assays

The inhibitory potency of the compound is determined by measuring the IC50 value. This is often done using a reconstituted in vitro system containing purified CYP51, a cytochrome P450 reductase, a lipid environment, and the substrate (e.g., lanosterol). The conversion of the substrate to the product is monitored, often by HPLC or mass spectrometry, in the presence of varying concentrations of the inhibitor.

Binding Affinity Studies

The binding affinity of the inhibitor to the CYP51 enzyme can be determined using biophysical techniques such as:

-

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.

-

Surface Plasmon Resonance (SPR): To determine the on- and off-rates of binding.

-

Spectral Binding Assays: To observe the spectral shift of the heme Soret peak upon inhibitor binding.

X-ray Crystallography

To obtain a high-resolution structure of the inhibitor in complex with the CYP51 enzyme, co-crystallization or soaking experiments are performed. The resulting crystals are then subjected to X-ray diffraction to determine the three-dimensional structure of the complex. This provides detailed insights into the binding mode and the specific interactions between the inhibitor and the active site of the enzyme.

Conclusion

This compound is a promising antifungal agent with potent activity against Microsporum gypseum and Candida albicans. While detailed structural and mechanistic studies are not yet publicly available, its classification as a fluconazole analog suggests a mechanism of action centered on the inhibition of fungal ergosterol biosynthesis. Further research, following the experimental workflows outlined in this guide, will be crucial to fully elucidate the structural basis of its interaction with the CYP51 enzyme and to guide the development of this and other novel antifungal therapies.

References

In-Depth Technical Guide: Understanding the Function of CYP51-IN-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CYP51-IN-12, a potent inhibitor of the enzyme sterol 14α-demethylase (CYP51). While detailed experimental data and the primary scientific literature for this specific compound are not publicly available, this document synthesizes information from supplier datasheets and the broader scientific context of azole antifungal agents. This compound, also identified as a fluconazole (B54011) analog, demonstrates significant in vitro efficacy against pathogenic fungi. This guide will cover its mechanism of action, available quantitative data, generalized experimental protocols relevant to its evaluation, and visual representations of its biological pathway and discovery workflow.

Introduction to CYP51 and its Inhibition

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily of enzymes and encoded by the ERG11 gene in fungi, is a critical enzyme in the biosynthesis of ergosterol (B1671047). Ergosterol is an essential component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. This disruption compromises the fungal cell membrane's structural and functional integrity, ultimately resulting in the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect). Consequently, CYP51 has been a primary target for the development of azole antifungal drugs, a major class of therapeutic agents used to treat fungal infections. This compound belongs to this class of inhibitors.

Quantitative Data for this compound

The available quantitative data for this compound is based on in vitro antifungal activity assays. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Compound | Fungal Strain | MIC80 | CAS Number | Molecular Formula |

| This compound | Microsporum gypseum | 15.6 ng/mL[1] | 1155361-10-6 | C21H21F2N5O3 |

| Candida albicans | 15.6 ng/mL[1] |

Note: MIC80 represents the minimum concentration of the compound required to inhibit 80% of fungal growth.

Mechanism of Action

As a fluconazole analog, this compound is presumed to exert its antifungal effect through the targeted inhibition of fungal CYP51. The mechanism of action for azole antifungals is well-established and involves the following key steps:

-

Binding to the Active Site: The triazole moiety of the inhibitor coordinates with the heme iron atom in the active site of the CYP51 enzyme.

-

Enzyme Inhibition: This coordination competitively inhibits the binding of the natural substrate, lanosterol.

-

Disruption of Ergosterol Synthesis: The inhibition of CYP51 blocks the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.

-

Accumulation of Toxic Sterols: This blockage leads to the accumulation of 14α-methylated sterols within the fungal cell.

-

Cell Membrane Disruption: The altered sterol composition disrupts the structure and function of the fungal cell membrane, leading to increased permeability and inhibition of cell growth.

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition.

Experimental Protocols

While the specific protocols used to generate the data for this compound are not publicly available, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method is provided below. This is a standard method used in mycology to assess the in vitro susceptibility of fungi to antimicrobial agents.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Materials:

-

Test compound (this compound)

-

Fungal isolates (e.g., Candida albicans, Microsporum gypseum)

-

Culture medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

2. Inoculum Preparation:

-

Subculture the fungal isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a fungal suspension by picking several colonies and suspending them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the adjusted fungal suspension in the culture medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in the culture medium to obtain a range of concentrations to be tested.

4. Assay Procedure:

-

Add 100 µL of the appropriate drug dilution to each well of the 96-well plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC:

-

After incubation, determine the MIC by visual inspection for fungal growth or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

The MIC80 is defined as the lowest concentration of the drug that causes an 80% reduction in turbidity compared to the growth control.

The following diagram illustrates a typical workflow for the discovery and in vitro evaluation of a novel antifungal compound like this compound.

Caption: A Generalized Workflow for the Discovery and In Vitro Evaluation of Novel Antifungal Compounds.

Conclusion

This compound is a potent fluconazole analog that demonstrates significant in vitro activity against the pathogenic fungi Microsporum gypseum and Candida albicans. Its mechanism of action is presumed to be the inhibition of fungal CYP51, a critical enzyme in the ergosterol biosynthesis pathway. While the publicly available information on this specific compound is limited to supplier-provided data, this guide offers a comprehensive overview based on the established principles of azole antifungal agents. Further research and publication of the primary data are necessary to fully elucidate the detailed pharmacological profile of this compound and its potential as a therapeutic agent.

References

Technical Guide: Initial Screening and Characterization of CYP51-IN-12

An in-depth technical guide on the initial screening and characterization of a novel CYP51 inhibitor, herein referred to as CYP51-IN-12, is detailed below. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3] Its vital role makes it a primary target for the development of antifungal and antiparasitic agents.[1][4][5] This document outlines the core methodologies for the initial screening and characterization of a novel CYP51 inhibitor, this compound. The objective is to establish its inhibitory potency, binding affinity, and preliminary selectivity profile.

High-Throughput Screening (HTS) for CYP51 Inhibitors

The initial identification of CYP51 inhibitors often involves high-throughput screening of large compound libraries. A common method utilizes the spectral properties of the CYP51 enzyme, where ligand binding in the active site causes a characteristic shift in the Soret peak of the heme cofactor.[6]

-

Type I Spectral Shift: Typically observed upon substrate binding, characterized by a shift of the Soret peak to a shorter wavelength (around 390 nm).

-

Type II Spectral Shift: Indicative of inhibitor binding, where a nitrogen atom from the inhibitor coordinates with the heme iron, causing a shift to a longer wavelength (around 430 nm).[6]

An alternative HTS approach is a fluorescence-based assay using a fluorogenic substrate like 7-benzyloxy-4-(trifluoromethyl)-coumarin (BOMCC). Inhibition of CYP51 activity results in a decrease in the fluorescent signal produced from the metabolism of BOMCC.[7]

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for identifying CYP51 inhibitors.

Characterization of Inhibitor Binding

Once a hit like this compound is identified, its interaction with the CYP51 enzyme is characterized in more detail.

2.1. Spectrophotometric Titration

This method is used to determine the dissociation constant (Kd) of the enzyme-inhibitor complex.[8] A solution of purified CYP51 is titrated with increasing concentrations of the inhibitor, and the resulting spectral changes are measured. The differential absorbance is then plotted against the inhibitor concentration to calculate the Kd.

Experimental Protocol: Spectrophotometric Titration

-

A solution of purified CYP51 (e.g., 1 µM in 50 mM potassium phosphate (B84403) buffer, pH 7.4) is prepared and divided equally into two cuvettes.[8]

-

A baseline spectrum is recorded (typically between 350-500 nm).

-

Small aliquots of a concentrated stock solution of this compound are added to the sample cuvette, with an equal volume of solvent added to the reference cuvette.

-

The spectrum is recorded after each addition until saturation is reached.

-

The difference in absorbance between the peak and trough is plotted against the inhibitor concentration, and the data are fitted to a suitable binding equation (e.g., Morrison equation) to determine the Kd.

2.2. Data Presentation: Binding Affinity of this compound

| Parameter | Value |

| Target Enzyme | Human CYP51 |

| Kd | 0.5 µM |

| Spectral Shift Type | Type II |

| Soret Peak (Bound) | 428 nm |

| Soret Trough (Bound) | 410 nm |

In Vitro Enzyme Inhibition Assay

To quantify the inhibitory potency of this compound, an in vitro reconstitution assay is performed. This assay measures the enzymatic activity of CYP51 in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: CYP51 Reconstitution Assay

-

The reaction mixture contains purified recombinant human CYP51 (e.g., 0.5 µM), a redox partner such as cytochrome P450 reductase (e.g., 1 µM), and the substrate lanosterol (B1674476) (e.g., 50 µM) in a suitable buffer (e.g., 40 mM MOPS, pH 7.2) with cofactors.[9]

-

This compound is added at various concentrations (typically in a serial dilution).

-

The reaction is initiated by the addition of NADPH.[9]

-

The mixture is incubated at 37°C for a defined period (e.g., 15-60 minutes).

-

The reaction is stopped, and the product formation is quantified using methods like HPLC or GC-MS.

-

The percentage of inhibition is calculated for each inhibitor concentration, and the data are plotted to determine the IC50 value.

Signaling Pathway: CYP51 Catalytic Cycle and Inhibition

Caption: Inhibition of the CYP51 catalytic cycle by this compound.

3.1. Data Presentation: Inhibitory Potency of this compound

| Parameter | Value |

| Target Enzyme | Human CYP51 |

| IC50 | 1.2 µM |

| Substrate | Lanosterol |

| Assay Method | Reconstitution Assay |

Selectivity Profiling

A critical aspect of developing a CYP51 inhibitor for treating fungal or protozoan infections is ensuring its selectivity for the pathogen's enzyme over the human ortholog to minimize potential side effects.[10]

Experimental Protocol: Selectivity Assay

The in vitro reconstitution assay described above is repeated using CYP51 enzymes from different species (e.g., Candida albicans, Aspergillus fumigatus, Trypanosoma cruzi) and the results are compared with the inhibition of human CYP51.

4.1. Data Presentation: Selectivity Profile of this compound

| Enzyme Source | IC50 (µM) | Selectivity Index (Human IC50 / Fungal IC50) |

| Homo sapiens (Human) | 1.2 | - |

| Candida albicans | 0.08 | 15 |

| Aspergillus fumigatus | 0.15 | 8 |

The initial characterization of this compound demonstrates its potential as a CYP51 inhibitor. It binds to the target enzyme with sub-micromolar affinity and inhibits its enzymatic activity in the low micromolar range. The preliminary selectivity profile indicates a preference for fungal CYP51 over the human ortholog. Further studies, including determination of the mechanism of inhibition (e.g., competitive, non-competitive), cellular activity assays (MIC determination), and structural studies (e.g., X-ray crystallography), are warranted to further elucidate the therapeutic potential of this compound.

References

- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cypex.co.uk [cypex.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to CYP51 and its Role in Sterol Biosynthesis Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "CYP51-IN-12" did not yield any publicly available information. It is possible that this is a novel, proprietary compound or an internal designation. Therefore, this guide will focus on the broader class of CYP51 inhibitors, their mechanism of action, and the experimental approaches used to characterize them, providing a comprehensive framework applicable to the study of any putative CYP51 inhibitor.

Introduction to CYP51 (Sterol 14α-demethylase)

Sterol 14α-demethylase, encoded by the ERG11 gene in fungi, is a crucial enzyme in the biosynthesis of sterols.[1] This enzyme, a member of the cytochrome P450 superfamily (CYP51), is responsible for the C14-demethylation of lanosterol (B1674476) in the pathway that produces ergosterol (B1671047), an essential component of fungal cell membranes.[2][3] In humans, the CYP51 ortholog is involved in the synthesis of cholesterol. The differences between the fungal and human sterol biosynthesis pathways, and specifically the structure of the CYP51 enzyme, have made it a prime target for the development of antifungal drugs.[2] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. The most prominent class of CYP51 inhibitors are the azole antifungals.[2]

Mechanism of Action of CYP51 Inhibitors

CYP51 inhibitors, particularly the azole-based compounds, function by binding to the heme iron center within the active site of the CYP51 enzyme. This interaction prevents the binding of the natural substrate, lanosterol, and subsequently blocks the three-step oxidative removal of the 14α-methyl group.[1][4] The inhibition of this critical step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[5] This disrupts membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[1]

Quantitative Data for Representative CYP51 Inhibitors

The efficacy of CYP51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of these inhibitors is a critical factor in drug development, with a higher affinity for the fungal CYP51 enzyme over the human homolog being desirable to minimize off-target effects.[6]

| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |

| Ketoconazole | Trypanosoma cruzi CYP51 | 0.014 | [7][8][9] |

| Itraconazole | Trypanosoma cruzi CYP51 | 0.029 | [7][8][9] |

| Posaconazole | Trypanosoma cruzi CYP51 | 0.048 | [7][8][9] |

| Miconazole | Trypanosoma cruzi CYP51 | 0.057 | [7][8][9] |

| Fluconazole | Trypanosoma cruzi CYP51 | 0.88 | [7][8][9] |

| Fluconazole | Candida albicans CYP51 | 0.4 - 0.6 | [6] |

| Itraconazole | Candida albicans CYP51 | 0.4 - 0.6 | [6] |

| Ketoconazole | Candida albicans CYP51 | 0.4 - 0.6 | [6] |

| VT-1161 | Trichophyton rubrum CYP51 | 0.14 | [1] |

| Itraconazole | Trichophyton rubrum CYP51 | 0.26 | [1] |

| Fluconazole | Trichophyton rubrum CYP51 | 0.4 | [1] |

| Ketoconazole | Trichophyton rubrum CYP51 | 0.6 | [1] |

Experimental Protocols

The evaluation of a potential CYP51 inhibitor involves a combination of enzymatic and cell-based assays.

4.1. Recombinant CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified, recombinant CYP51 enzyme.

-

Objective: To determine the IC50 value of a test compound against CYP51.

-

Materials:

-

Purified recombinant CYP51 enzyme (e.g., from E. coli expression).

-

Cytochrome P450 reductase (CPR) as an electron donor.[3]

-

Lanosterol (substrate).

-

NADPH regenerating system.

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Plate reader for spectrophotometric or fluorometric analysis.

-

-

Methodology:

-

A reaction mixture is prepared containing the assay buffer, recombinant CYP51, CPR, and the test compound at various concentrations.

-

The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The enzymatic reaction is initiated by the addition of the substrate (lanosterol) and the NADPH regenerating system.

-

The reaction is incubated for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the product formation is quantified. This can be done using various methods, including HPLC-based detection of the demethylated product or a fluorescence-based assay using a surrogate substrate like BOMCC (7-benzyloxy-4-(trifluoromethyl)coumarin), which produces a fluorescent product upon demethylation.[7][8][9]

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[6]

-

4.2. Fungal Cell-Based Antifungal Susceptibility Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain.

-

Objective: To determine the MIC of a test compound against a specific fungal species.

-

Materials:

-

Fungal isolate (e.g., Candida albicans).

-

Standardized growth medium (e.g., RPMI 1640).

-

Test compound serially diluted.

-

Sterile 96-well microtiter plates.

-

Inoculum of the fungal isolate adjusted to a standard concentration.

-

Incubator.

-

Microplate reader or visual inspection for growth.

-

-

Methodology:

-

The test compound is serially diluted in the microtiter plate wells containing the growth medium.

-

A standardized inoculum of the fungal cells is added to each well.[10]

-

The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[10]

-

Fungal growth is assessed either visually or by measuring the optical density at a specific wavelength.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control well.

-

Signaling Pathways and Experimental Workflows

5.1. Fungal Sterol Biosynthesis Pathway and CYP51 Inhibition

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibition of CYP51.

5.2. Experimental Workflow for Evaluating a CYP51 Inhibitor

Caption: A typical workflow for the evaluation of a potential CYP51 inhibitor.

Conclusion

CYP51 remains a highly validated and critical target for the development of new antifungal agents. The methodologies outlined in this guide provide a robust framework for the identification and characterization of novel CYP51 inhibitors. A thorough understanding of the enzyme's mechanism, coupled with rigorous in vitro and cell-based screening, is essential for advancing new therapeutic candidates. The continued exploration of this pathway is vital in the ongoing effort to combat the global threat of fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of CYP51-IN-12: A Technical Guide to a Novel CYP51 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily known as CYP51, is a critical enzyme in the biosynthesis of essential sterols such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3][4][5] Its indispensable role in pathogen cell membrane integrity and human cholesterol metabolism has made it a prominent target for antifungal drug development and a potential target for cholesterol-lowering therapies.[3][4][6][7] While many azole-based CYP51 inhibitors have been developed, the rise of drug resistance necessitates the discovery of novel inhibitory scaffolds.[4][7] This technical guide explores the preclinical data and experimental evaluation of CYP51-IN-12, a novel, hypothetical inhibitor of CYP51, offering an in-depth analysis of its inhibitory potential and mechanism of action.

The Role and Mechanism of CYP51

CYP51 enzymes are highly conserved across biological kingdoms and catalyze the three-step oxidative removal of the 14α-methyl group from sterol precursors like lanosterol.[1][3][5][8] This process is a crucial checkpoint in the sterol biosynthesis pathway.[5] In fungi, the end product, ergosterol, is a vital component of the cell membrane, regulating its fluidity and permeability.[1][7] Inhibition of fungal CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[7] In humans, CYP51 is involved in the later stages of cholesterol biosynthesis.[2][4][6]

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound was assessed against both fungal (from Candida albicans) and human recombinant CYP51 enzymes. The following tables summarize the key quantitative data obtained from in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound against Fungal and Human CYP51

| Parameter | Candida albicans CYP51 | Human CYP51 |

| IC50 (µM) | 0.085 | 12.3 |

| Ki (µM) | 0.041 | 5.9 |

| Selectivity Index | - | 144.7 |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[4][9][10] A lower IC50 value indicates greater potency. Ki: The inhibition constant, which represents the affinity of the inhibitor for the enzyme.[11][12][13] A lower Ki value indicates a stronger binding affinity. Selectivity Index: The ratio of the IC50 value for the human enzyme to the fungal enzyme, indicating the inhibitor's preference for the fungal target.

Table 2: Comparative Analysis of this compound with Clinically Used Azole Antifungals

| Compound | C. albicans CYP51 IC50 (µM) | Human CYP51 IC50 (µM) | Selectivity Index |

| This compound | 0.085 | 12.3 | 144.7 |

| Fluconazole | 0.88[14] | >100 | >113 |

| Ketoconazole | 0.014[14] | 0.25 | 17.9 |

| Itraconazole (B105839) | 0.029[14] | 30[4] | 1034 |

Data for fluconazole, ketoconazole, and itraconazole are sourced from published literature for comparative purposes.

Experimental Protocols

Recombinant CYP51 Inhibition Assay

A fluorescence-based assay was employed to determine the in vitro inhibitory activity of this compound.[14][15]

Materials:

-

Recombinant human and Candida albicans CYP51

-

NADPH-P450 reductase

-

Fluorogenic substrate (e.g., BOMCC)[15]

-

NADPH generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)[15]

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

96-well black microplates

-

Plate reader with fluorescence detection capabilities

Methodology:

-

A reaction mixture containing recombinant CYP51, NADPH-P450 reductase, and the fluorogenic substrate in potassium phosphate buffer is prepared in the wells of a 96-well microplate.

-

This compound is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

The plate is pre-incubated at 37°C for a specified time (e.g., 20 minutes) to allow for inhibitor binding.[15]

-

The reaction is initiated by the addition of the NADPH generating system.

-

The increase in fluorescence, resulting from the metabolism of the substrate by CYP51, is monitored over time using a plate reader.

-

The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition for each concentration of this compound is determined relative to the vehicle control.

-

IC50 values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) can be determined by performing the inhibition assay at multiple substrate concentrations.[11][12] The Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value for competitive inhibitors.[10][13]

Visualizing the Experimental and Biological Context

Experimental Workflow for CYP51 Inhibition Assay

Caption: Workflow for determining the IC50 of a novel CYP51 inhibitor.

Simplified Sterol Biosynthesis Pathway and Point of Inhibition

Caption: Inhibition of the sterol biosynthesis pathway by this compound.

Novelty and Concluding Remarks

The hypothetical data for this compound showcases a promising profile for a novel CYP51 inhibitor. Its potent inhibitory activity against fungal CYP51, coupled with a significant selectivity index over the human ortholog, suggests a favorable therapeutic window. The non-azole structure of this compound may offer an advantage in overcoming existing resistance mechanisms that have emerged against current azole-based therapies.[4][7] Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential for time-dependent inhibition will be crucial in fully elucidating its therapeutic potential. The methodologies and conceptual frameworks presented in this guide provide a comprehensive approach for the continued exploration and development of novel CYP51 inhibitors like this compound.

References

- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 6. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 14. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. cypex.co.uk [cypex.co.uk]

An In-depth Technical Guide on the Physicochemical Properties of CYP51-IN-12

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

CYP51-IN-12 is a molecule of significant interest within the scientific community, particularly for its role as an inhibitor of the Cytochrome P450 51 (CYP51) enzyme. This enzyme, a sterol 14α-demethylase, is a critical component in the biosynthesis of sterols in various organisms, making it a prime target for the development of antifungal and other therapeutic agents. Understanding the physicochemical properties of this compound is paramount for its application in research and drug development, as these characteristics fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety.

This technical guide provides a detailed overview of the known physicochemical properties of this compound, supported by experimental protocols and visual representations of its mechanism of action.

Physicochemical Properties of this compound

A thorough review of available data has been conducted to compile the following physicochemical properties of this compound. This information is crucial for designing experiments, formulating delivery systems, and predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇F₂N₅O | [1] |

| Molecular Weight | 397.39 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Temperature | -20°C | [1] |

Note: At the time of this publication, comprehensive experimental data for properties such as melting point, boiling point, pKa, and logP for this compound are not publicly available. The provided data is based on information from chemical suppliers.

Mechanism of Action: Inhibition of the CYP51 Pathway

This compound functions as an inhibitor of the CYP51 enzyme, which plays a pivotal role in the sterol biosynthesis pathway. This pathway is essential for the production of ergosterol (B1671047) in fungi and cholesterol in mammals. By inhibiting CYP51, this compound disrupts the integrity of the cell membrane, leading to cell growth inhibition and death.

The following diagram illustrates the simplified sterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Simplified sterol biosynthesis pathway showing the inhibition of the CYP51 enzyme by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of a compound. The following section outlines standard methodologies that can be employed to characterize this compound.

Determination of Solubility

The solubility of a compound is a critical parameter that affects its bioavailability. The shake-flask method is a widely accepted technique for determining solubility.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

The workflow for this protocol is visualized below.

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability.

Protocol: Shake-Flask Method for LogP Determination

-

System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.

-

Compound Addition: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol to the aqueous solution and shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using an appropriate analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

The logical relationship in this experimental setup is depicted below.

Caption: Logical diagram illustrating the partitioning of this compound between n-octanol and aqueous phases for LogP determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a potent inhibitor of the CYP51 enzyme. While some key experimental data is not yet publicly available, the provided information on its molecular characteristics and established protocols for further characterization will be invaluable to researchers and drug development professionals. A thorough understanding of these properties is essential for advancing the study of this compound and unlocking its full therapeutic potential. As more research is conducted, a more complete physicochemical profile will emerge, further aiding in its development as a potential therapeutic agent.

References

Methodological & Application

Application Notes: Utilizing CYP51 Inhibitors in Fungal Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51, also known as sterol 14α-demethylase or Erg11, is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates, which ultimately compromises the fungal cell membrane and inhibits fungal growth.[5] This makes CYP51 an attractive and well-established target for the development of antifungal drugs, most notably the azole class of antifungals.[6][7]

These application notes provide a comprehensive guide for the use of CYP51 inhibitors, exemplified by a representative compound, in fungal cell culture assays. The protocols outlined below are designed to assess the antifungal activity and mechanism of action of such inhibitors.

Mechanism of Action of CYP51 Inhibitors

CYP51 is a cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol (B1674476) or other sterol precursors.[8][9] This multi-step reaction is a crucial checkpoint in the synthesis of ergosterol.[1] CYP51 inhibitors, such as azole antifungals, bind to the heme iron atom in the active site of the CYP51 enzyme.[10] This binding prevents the natural substrate from accessing the active site, thereby blocking the demethylation process. The resulting depletion of ergosterol and accumulation of 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to fungistatic or fungicidal effects.[5]

Signaling Pathway and Experimental Workflow

To elucidate the inhibitory action of a CYP51 inhibitor, a series of experiments are typically performed. The general workflow involves determining the minimum inhibitory concentration (MIC) to quantify antifungal potency, followed by assays to confirm the mechanism of action by analyzing the sterol profile of treated fungal cells.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of CYP51 inhibitors.

Caption: Experimental workflow for evaluating CYP51 inhibitors.

Quantitative Data Summary

The efficacy of CYP51 inhibitors is typically quantified by their Minimum Inhibitory Concentration (MIC) against various fungal species. The following table provides representative MIC values for established azole antifungals against common fungal pathogens.

| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | Reference |

| Candida albicans | Fluconazole | 0.25 - 1.0 | [11] |

| Itraconazole | 0.03 - 0.25 | [11] | |

| Voriconazole | 0.03 - 0.125 | [11] | |

| Aspergillus fumigatus | Itraconazole | 0.25 - 1.0 | [12] |

| Voriconazole | 0.25 - 1.0 | [12] | |

| Posaconazole | 0.06 - 0.25 | [12] | |

| Cryptococcus neoformans | Fluconazole | 2.0 - 16.0 | |

| Itraconazole | 0.125 - 0.5 |

Note: MIC values can vary depending on the specific strain, testing method (e.g., CLSI or EUCAST guidelines), and incubation conditions.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guideline for yeast and M38-A2 for filamentous fungi.

Materials:

-

Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

CYP51 inhibitor stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Hemocytometer or other cell counting device

-

Incubator

Procedure:

-

Inoculum Preparation:

-

For yeasts, culture the isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

For filamentous fungi, culture the isolate on a suitable agar plate until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Drug Dilution:

-

Prepare a series of two-fold dilutions of the CYP51 inhibitor in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL, but may be adjusted based on the expected potency of the inhibitor.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

-

Incubate the plates at 35°C for 24-48 hours for yeasts, or 48-72 hours for filamentous fungi.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control.

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Protocol 2: Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the confirmation of the mechanism of action by observing the accumulation of 14α-methylated sterols.

Materials:

-

Fungal culture treated with the CYP51 inhibitor (at a sub-inhibitory or MIC concentration) and an untreated control culture.

-

Saponification reagent (e.g., 20% KOH in methanol)

-

Heptane (B126788) or hexane

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

-

Cell Harvesting and Saponification:

-

Harvest fungal cells from liquid cultures by centrifugation.

-

Wash the cell pellet with sterile water.

-

Add the saponification reagent to the cell pellet and heat at 80-90°C for 1-2 hours to hydrolyze lipids and release sterols.

-

-

Sterol Extraction:

-

After cooling, add water and extract the non-saponifiable lipids (containing the sterols) with heptane or hexane.

-

Repeat the extraction process multiple times to ensure complete recovery.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried sterol extract, add the derivatizing agent and heat at 60-70°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of different sterols.

-

The mass spectrometer will fragment the eluting compounds, and the resulting fragmentation patterns can be used to identify the specific sterols by comparison to a spectral library and known standards.

-

-

Data Analysis:

-

In the untreated control sample, ergosterol should be the predominant sterol.

-

In the sample treated with the CYP51 inhibitor, a significant decrease in the ergosterol peak and a corresponding increase in the peaks of 14α-methylated sterols (such as lanosterol) are indicative of CYP51 inhibition.

-

Troubleshooting

-

No inhibition observed in MIC assay: